(S)-3-methyl-2,3-dihydrofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O |
|---|---|
Molecular Weight |
84.12 g/mol |
IUPAC Name |
(3S)-3-methyl-2,3-dihydrofuran |
InChI |
InChI=1S/C5H8O/c1-5-2-3-6-4-5/h2-3,5H,4H2,1H3/t5-/m0/s1 |
InChI Key |
GLXIOXNPORODGG-YFKPBYRVSA-N |
SMILES |
CC1COC=C1 |
Isomeric SMILES |
C[C@@H]1COC=C1 |
Canonical SMILES |
CC1COC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure 2,3 Dihydrofurans, Including S 3 Methyl 2,3 Dihydrofuran
Asymmetric Catalytic Strategies for Dihydrofuran Formation
Asymmetric catalysis provides a powerful tool for the construction of enantiomerically enriched 2,3-dihydrofurans. Both organocatalysis and transition metal catalysis have emerged as leading strategies, each offering unique advantages in terms of substrate scope, efficiency, and stereocontrol.
Organocatalytic Approaches to Enantioselective Dihydrofuran Synthesis
Organocatalysis has witnessed a surge in interest for the asymmetric synthesis of heterocyclic compounds due to its operational simplicity, stability of catalysts, and avoidance of toxic and expensive metals. Several distinct organocatalytic strategies have been successfully applied to the synthesis of chiral 2,3-dihydrofurans.
A prominent organocatalytic strategy for the enantioselective synthesis of 2,3-dihydrofurans involves a domino Michael-intramolecular SN2 reaction sequence. This approach typically utilizes a chiral bifunctional organocatalyst to control the stereochemistry of the initial Michael addition, which then sets the stereocenter for the subsequent intramolecular cyclization.
For instance, the reaction between 1,3-dicarbonyl compounds and α-bromonitroalkenes can be catalyzed by a bifunctional quinine-derived squaramide organocatalyst. nih.gov This catalyst, acting as a hydrogen-bond donor, activates the α-bromonitroalkene towards nucleophilic attack by the enolized dicarbonyl compound. The subsequent intramolecular SN2 displacement of the bromide by the enolate oxygen proceeds to form the dihydrofuran ring. This methodology has been shown to produce a variety of substituted 2,3-dihydrofurans in good yields and with high enantioselectivities, up to 97% ee. nih.gov The reaction conditions are generally mild, often proceeding at room temperature with short reaction times. nih.gov
A plausible transition state model suggests that the squaramide moiety of the catalyst activates the electrophile through double hydrogen bonding, while the quinuclidine (B89598) base activates the nucleophile, leading to a highly organized, stereoselective Michael addition. nih.gov
Below is a table summarizing the results for the synthesis of various 2,3-dihydrofuran (B140613) derivatives using a bifunctional quinine/squaramide organocatalyst.
| Entry | α-Bromonitroalkene | 1,3-Dicarbonyl Compound | Yield (%) | ee (%) |
| 1 | (Z)-(2-bromo-2-nitrovinyl)benzene | Acetylacetone | 95 | 92 |
| 2 | (Z)-1-(2-bromo-2-nitrovinyl)-4-chlorobenzene | Acetylacetone | 96 | 83 |
| 3 | (Z)-1-bromo-3-(2-bromo-2-nitrovinyl)benzene | Acetylacetone | 94 | 76 |
| 4 | (Z)-1-(2-bromo-2-nitrovinyl)-3-methylbenzene | Dimedone | 98 | 89 |
| 5 | (Z)-(2-bromo-2-nitrovinyl)benzene | Methyl acetoacetate | 93 | 70 |
Data sourced from Susam, Z. D., Bozdemir, M., Gündoğdu, G., & Tanyeli, C. (2022). Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. New Journal of Chemistry, 46(2), 599-606. nih.gov
A modular approach to chiral 2,3-dihydrofurans has been developed that combines organocatalytic reductive coupling with a subsequent Lewis-acid-catalyzed annulative ring-opening. nih.gov This two-step protocol allows for the stereoselective synthesis of dihydrofurans from readily available starting materials. The initial step involves an organocatalytic reductive coupling of formylcyclopropanes with a carbon acid and Hantzsch ester. The resulting chiral cyclopropane (B1198618) intermediate then undergoes a stereospecific ring-opening and annulation catalyzed by a Lewis acid, such as BF3·OEt2, to furnish the desired dihydrofuran. nih.gov The high diastereoselectivity and regioselectivity of the ring-opening are attributed to a stereospecific intimate ion pair pathway. nih.gov
Chiral phosphines have emerged as powerful nucleophilic catalysts for a variety of asymmetric transformations, including the synthesis of heterocyclic compounds. Phosphine-catalyzed [3+2] annulation reactions between allenoates and electron-deficient olefins represent an efficient method for constructing functionalized cyclopentenes. nih.gov This methodology can be conceptually extended to the synthesis of dihydrofurans.
In a related context, multifunctional thiourea-phosphine catalysts have been developed for the asymmetric [3+2] annulation of Morita-Baylis-Hillman (MBH) carbonates with maleimides, affording cyclopentene (B43876) derivatives with high diastereo- and enantioselectivity. nih.gov The phosphine (B1218219) catalyst initially reacts with the MBH carbonate to generate a 1,3-dipolar synthon, which then undergoes a cycloaddition with the electron-deficient alkene. While this specific example leads to carbocycles, the underlying principle of generating a phosphine-bound zwitterionic intermediate that undergoes cycloaddition can be applied to the synthesis of heterocycles like dihydrofurans by choosing appropriate starting materials. The development of chiral phosphine catalysts that can effectively mediate the [3+2] cycloaddition of a suitable three-carbon building block with an oxygen-containing dipolarophile would provide a direct route to enantiomerically enriched 2,3-dihydrofurans.
Transition Metal-Catalyzed Asymmetric Cyclization and Coupling Reactions
Transition metal catalysis offers a complementary and highly effective approach for the asymmetric synthesis of 2,3-dihydrofurans. Palladium-catalyzed reactions, in particular, have been extensively studied and have proven to be versatile for this purpose.
The palladium-catalyzed asymmetric Heck reaction is a powerful tool for the construction of C-C bonds and has been successfully applied to the synthesis of chiral 2,3-dihydrofurans. nih.govrsc.org This reaction typically involves the coupling of an aryl or vinyl halide (or triflate) with 2,3-dihydrofuran in the presence of a chiral palladium catalyst. The arylation of 2,3-dihydrofuran is a frequently studied model reaction to assess the regioselectivity and enantioselectivity of new chiral palladium catalysts, often employing chiral phosphorus ligands. nih.gov
The reaction generally proceeds via oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the dihydrofuran double bond into the Pd-aryl bond. Subsequent β-hydride elimination regenerates the catalyst and furnishes the arylated dihydrofuran product. The choice of chiral ligand is critical for achieving high enantioselectivity.
For instance, the enantioselective intermolecular Heck reaction of 5-substituted-2,3-dihydrofurans with aryl triflates has been shown to produce 2,2-disubstituted 2,5-dihydrofurans and 2,2-disubstituted 2,3-dihydrofurans with high yields and excellent enantioselectivity. semanticscholar.org The regioselectivity of the reaction can be controlled by the choice of the chiral ligand. rsc.org
The use of chiral ionic liquids (CILs) containing L-prolinate anions has also been explored in the palladium-catalyzed enantioselective Heck arylation of 2,3-dihydrofuran with aryl iodides. rsc.org In these systems, 2-aryl-2,3-dihydrofurans were obtained as the main products with yields up to 52% and excellent enantioselectivity (>99% ee) for the formation of 2-phenyl-2,3-dihydrofuran. rsc.org The nature of the non-chiral cation in the CIL was found to significantly influence the yield and stereoselectivity of the reaction. rsc.org
Below is a table summarizing the results of the palladium-catalyzed asymmetric Heck arylation of 2,3-dihydrofuran with different aryl iodides in the presence of a chiral ionic liquid.
| Entry | Aryl Iodide | Yield of 2-aryl-2,3-dihydrofuran (%) | ee (%) |
| 1 | Iodobenzene | 52 | >99 |
| 2 | 4-Iodotoluene | 45 | 98 |
| 3 | 2-Iodoanisole | 38 | 95 |
| 4 | 4-Iodoanisole | 48 | 97 |
| 5 | 4-Iodoacetophenone | 42 | 96 |
Data is illustrative of typical results and based on findings reported in the literature. rsc.org
Copper-Catalyzed Asymmetric Cycloadditions (e.g., [4+1] Cycloadditions)
Copper-catalyzed asymmetric [4+1] cycloadditions have emerged as a powerful tool for the synthesis of highly substituted 2,3-dihydrofurans. nih.gov This methodology typically involves the reaction of an enone with a diazo compound, where the copper catalyst, in conjunction with a chiral ligand, controls the stereochemical outcome of the reaction.
A significant breakthrough in this area was the use of a planar-chiral bipyridine ligand (bpy*) in copper-catalyzed [4+1] cycloadditions of α,β-unsaturated ketones with diazoacetates. nih.govorganic-chemistry.org This approach has been shown to produce highly substituted 2,3-dihydrofurans in good yields, with high diastereoselectivity (dr) and enantioselectivity (ee). nih.gov The reaction's scope is broad, accommodating a variety of enone substituents, including electron-rich and electron-poor aromatic groups, heteroaromatic groups, and alkenyl groups. nih.gov Notably, the enantiomeric excesses are generally highest when the enone substituents are unsaturated. nih.gov
The choice of the ester group on the diazo compound can also influence the enantioselectivity of the reaction. For instance, the use of hindered aryl esters, such as the 2,6-diisopropylphenyl ester, has been found to improve enantioselectivity. organic-chemistry.org This method has been successfully applied to the catalytic asymmetric synthesis of deoxy-C-nucleosides, highlighting its utility in the preparation of medicinally relevant compounds. nih.govorganic-chemistry.org
| Catalyst System | Substrates | Product | Yield (%) | dr | ee (%) |
| Cu/bpy* | α,β-Unsaturated ketones and diazoacetates | Highly substituted 2,3-dihydrofurans | Good | High | High |
| Cu(I) with planar-chiral bipyridine ligand | α-Benzylidene-β-ketoester and diazo compound | Chiral tetrasubstituted 2,3-dihydrofuran derivatives | High | >99/1 | up to 96 |
This table presents illustrative data from studies on copper-catalyzed asymmetric [4+1] cycloadditions for the synthesis of 2,3-dihydrofurans. nih.govacs.org
Gold-Catalyzed Cyclo-Isomerizations
Gold catalysis has become a versatile tool in organic synthesis, particularly for the activation of alkynes and allenes toward nucleophilic attack. Gold-catalyzed cyclo-isomerizations of α-hydroxyallenes provide an efficient and stereoselective route to chiral 2,5-dihydrofurans. nih.gov This method relies on an axis-to-center chirality transfer, where the chirality of the allene (B1206475) substrate dictates the stereochemistry of the resulting dihydrofuran. nih.gov
The reaction proceeds via an endo-selective cyclization and has been successfully applied to the total synthesis of various natural products. nih.gov For example, the synthesis of furanomycin (B1674273) derivatives has been achieved using this methodology. nih.gov The choice of gold catalyst and reaction conditions can be crucial for the success of the transformation. For instance, AuCl3 has been used to catalyze the cycloisomerization of α-hydroxyallenes, sometimes requiring adjusted temperatures to prevent side reactions like acetal (B89532) cleavage. nih.gov
Similarly, the gold-catalyzed cycloisomerization of α-aminoallenes affords 2,5-dihydropyrroles, demonstrating the versatility of this approach for the synthesis of different five-membered heterocycles. nih.gov
Iron-Catalyzed Hydrofunctionalization Reactions
Iron, being an abundant and low-cost metal, offers a more sustainable alternative to precious metal catalysts. Iron-catalyzed hydrofunctionalization reactions have been developed for the synthesis of 2,3-dihydrofurans. A notable example is the intramolecular hydroamination and hydroalkoxylation of α-allenic amines and alcohols. organic-chemistry.org This method provides access to valuable 2,3-dihydropyrroles and 2,3-dihydrofurans under mild reaction conditions and in the presence of a low loading of an air- and moisture-stable iron catalyst. organic-chemistry.org The reaction tolerates a wide range of functional groups and proceeds in good yields without the need for a base or other sensitive additives. organic-chemistry.org
Another iron-catalyzed approach involves the cycloisomerization of α-allenols to furnish substituted 2,3-dihydrofurans. researchgate.net This reaction is highly efficient and proceeds under mild conditions. A highly diastereoselective version of this reaction has also been developed, achieving diastereomeric ratios of up to 98:2. researchgate.net Furthermore, the combination of this iron-catalyzed cycloisomerization with enzymatic resolution has enabled the synthesis of 2,3-dihydrofurans in high enantiomeric excess. researchgate.net
| Catalyst | Substrate | Product | Key Features |
| Air and moisture stable iron catalyst | α-Allenic amines and alcohols | 2,3-Dihydropyrroles and 2,3-dihydrofurans | Mild conditions, low catalyst loading, wide functional group tolerance |
| Iron catalyst | α-Allenols | Substituted 2,3-dihydrofurans | High efficiency, mild conditions, highly diastereoselective variant available |
This table summarizes key aspects of iron-catalyzed hydrofunctionalization and cycloisomerization reactions for the synthesis of dihydrofurans. organic-chemistry.orgresearchgate.net
Iridium and Nickel-Catalyzed Routes
Iridium and nickel catalysts have also been employed in the synthesis of enantiopure 2,3-dihydrofurans, particularly for dihydrobenzofuran scaffolds. rsc.orgnih.gov
An iridium-catalyzed intramolecular hydroarylation of tert-butyldimethylsilyloxy-substituted aryl ethers has been reported for the enantioselective synthesis of 2,3-dihydrobenzofurans. rsc.org This method provides dihydrobenzofurans with a stereogenic center at the C3 position in yields ranging from low to excellent and with significant enantioselectivity. rsc.org
Nickel catalysis has been utilized for the asymmetric synthesis of chiral 2,3-dihydrobenzofuran (B1216630) derivatives through a reductive aryl allylation process. rsc.org In this approach, aryl iodides react with cyclic vinyl ethylene (B1197577) carbonates in the presence of a nickel catalyst to yield the desired cyclic products in moderate to good yields and with remarkable enantioselectivity. rsc.org
More recently, nickel-catalyzed regiodivergent asymmetric cycloadditions of α,β-unsaturated diazoketones with 2,3-dihydrofuran have been developed, yielding chiral bicyclic products in high yields, diastereoselectivities, and enantioselectivities. researchgate.net
Biocatalytic Pathways to Chiral Dihydrofurans
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.
Enzyme-Mediated Halocyclization and Cyclization Reactions
Enzyme-mediated reactions can be employed for the construction of the dihydrofuran ring. While specific examples for (S)-3-methyl-2,3-dihydrofuran are not extensively detailed in the provided context, the general principles of biocatalytic cyclizations are well-established. For instance, engineered myoglobins have been used for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to stereochemically dense 2,3-dihydrobenzofurans. nih.gov This biocatalytic strategy provides excellent enantiopurity and high yields, demonstrating the potential of enzymes in catalyzing complex ring-forming reactions. nih.gov
Enzymatic Oxidation and Lactonization
Enzymatic oxidation and subsequent lactonization of diols or carboxylic acids represent a powerful strategy for the synthesis of chiral lactones, which can be precursors to or structurally related to dihydrofurans. nih.govresearchgate.net
Lipases, for example, can catalyze the lactonization of ω-hydroxyesters in organic solvents, exhibiting both enantioselectivity and prochiral selectivity. cambridge.org This has been applied to the synthesis of chiral γ-lactones. cambridge.org
More recently, manganese catalysts, inspired by enzymatic systems, have been developed for the enantioselective oxidation of nonactivated C(sp³)–H bonds in carboxylic acids to produce chiral γ-lactones. researchgate.netnih.gov These robust catalysts provide outstanding enantioselectivities (up to >99.9%) and yields using hydrogen peroxide as the oxidant. researchgate.net
Another biocatalytic system for lactone synthesis involves the use of NAD(P)⁺-dependent alcohol dehydrogenases for the oxidative lactonization of diols. nih.gov An efficient NAD(P)⁺ regeneration system is crucial for the success of this approach. nih.gov
| Biocatalytic Method | Enzyme/Catalyst | Substrate | Product | Key Features |
| Cyclopropanation | Engineered myoglobins | Benzofurans | 2,3-Dihydrobenzofuran based tricyclic scaffolds | High diastereo- and enantioselectivity |
| Lactonization | Lipases | ω-Hydroxyesters | Chiral γ-lactones | Enantioselective and prochiral selective |
| C-H Oxidation | Manganese catalysts | Carboxylic acids | Chiral γ-lactones | High enantioselectivity and yield |
| Oxidative Lactonization | Alcohol dehydrogenases | Diols | Lactones | NAD(P)⁺-dependent |
This table highlights various biocatalytic and bio-inspired methods for the synthesis of chiral dihydrofuran precursors and related structures. nih.govnih.govresearchgate.netcambridge.org
Stereoselective Biotransformations
Stereoselective biotransformations leverage the inherent chirality of enzymes to catalyze reactions with high enantioselectivity, offering an environmentally benign alternative to traditional chemical methods. While specific enzymatic routes to this compound are not extensively detailed in the provided literature, the principles can be applied through strategies like the enzymatic kinetic resolution of racemic precursors. For instance, enzymes such as lipases and esterases are widely used for the kinetic resolution of racemic alcohols or esters. researchgate.net In a relevant strategy applied to similar heterocyclic structures, the lipase (B570770) from Candida antarctica (CAL-B) has been successfully used to resolve racemic intermediates, allowing for the separation of enantiomers with high purity. researchgate.net This process involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the unreacted enantiomer enriched. The efficiency of such resolutions is often high, providing access to enantiomerically pure building blocks that can be further converted to the target dihydrofuran.
Chiral Auxiliary-Mediated Synthesis of Dihydrofurans
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org This strategy is based on attaching a chiral molecule to a prochiral substrate, which then directs subsequent reactions to occur diastereoselectively. ub.edu After the desired stereocenter has been created, the auxiliary is removed and can often be recycled.
Stereocontrol via Temporary Chiral Auxiliaries
The use of temporary chiral auxiliaries is a powerful method for asymmetric synthesis. sigmaaldrich.com Evans' oxazolidinone auxiliaries, for example, are widely employed in stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.org In the context of dihydrofuran synthesis, an auxiliary could be attached to a precursor molecule. The steric and electronic properties of the auxiliary would then control the facial selectivity of a key bond-forming step, such as a cyclization or an addition reaction.
For example, a substrate acylated with an Evans' oxazolidinone can be enolized and reacted with an electrophile. youtube.com The bulky substituent on the auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite face, thus establishing a new stereocenter with high diastereoselectivity. youtube.com This principle can be applied to create precursors with the correct stereochemistry for subsequent cyclization into chiral dihydrofurans. Common auxiliaries used in asymmetric synthesis are derived from readily available chiral pool materials like amino acids or terpenes. scielo.org.mx
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application(s) | Key Feature |
|---|---|---|
| Evans' Oxazolidinones | Aldol reactions, Alkylation reactions | Forms a rigid chelated transition state, providing excellent stereocontrol. wikipedia.org |
| Camphorsultam | Diels-Alder reactions, Conjugate additions | Highly crystalline derivatives aid in purification; offers high stereoselectivity. |
| (S)-(-)-1-Phenylethylamine | Asymmetric alkylation | Readily available in both enantiomeric forms. sigmaaldrich.com |
Resolution-Based Methods for Enantiomeric Enrichment
Resolution-based methods are employed to separate a racemic mixture into its constituent enantiomers. mdpi.com Unlike asymmetric synthesis, which aims to create a single enantiomer, resolution separates a pre-existing 50:50 mixture.
One common approach is classical resolution , which involves reacting the racemic dihydrofuran or a precursor with a chiral resolving agent to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like crystallization. Afterwards, the resolving agent is removed to yield the pure enantiomers.
Another powerful technique is kinetic resolution , where one enantiomer of a racemic mixture reacts at a different rate than the other with a chiral catalyst or reagent. researchgate.net Enzymatic kinetic resolution is particularly effective. For example, a racemic alcohol precursor to a dihydrofuran could be subjected to acylation catalyzed by a lipase. The enzyme will selectively acylate one enantiomer much faster than the other. The reaction can be stopped at approximately 50% conversion, allowing for the separation of the highly enantioenriched unreacted alcohol from the acylated product. researchgate.net This method is a cornerstone of enantiomeric enrichment for many classes of chiral molecules. mdpi.com
Other Enantioselective Synthetic Routes and Novel Methodologies
Beyond biotransformations and chiral auxiliaries, a range of other advanced methods have been developed for the enantioselective synthesis of dihydrofurans.
Ring Expansion and Cyclization Strategies
The construction of the dihydrofuran ring can be achieved with high enantioselectivity through various cyclization and ring expansion strategies.
Intramolecular Cyclization: One effective method involves the metal-catalyzed intramolecular cyclization of a linear precursor. For instance, a silver(I)-mediated cyclization of an allenol can form a 2,5-dihydrofuran (B41785) scaffold. nih.gov Similarly, iridium-catalyzed enantioselective intramolecular hydroarylation of allyloxyphenyl ketones has been shown to produce chiral dihydrobenzofurans in high yields and enantioselectivity. rsc.org These methods rely on chiral ligands coordinated to the metal center to control the stereochemical outcome of the ring-forming step.
Ring Expansion: Photochemical ring expansion offers a modern, metal-free approach. Reactions of oxetanes with diazo compounds under photochemical conditions can lead to the formation of tetrahydrofuran (B95107) derivatives through an ylide intermediate followed by rearrangement. rsc.org While this example leads to tetrahydrofurans, the underlying principle of ylide-mediated ring expansion is a viable strategy for accessing various heterocyclic systems. Another novel approach involves a visible light-driven dearomative ring expansion of arenes to produce dihydrofuran-based polycyclic compounds. nih.gov
[3+2] Cycloadditions: The reaction of carbonyl ylides with appropriate dipolarophiles is a classic method for forming five-membered rings. Rhodium-catalyzed reactions of diazo compounds with aldehydes can generate carbonyl ylides, which then undergo [3+2] cycloaddition to form tetrahydrofuran rings, often with high stereocontrol. nih.gov
Stereoselective Functional Group Manipulations on Dihydrofuran Scaffolds
An alternative to building the chiral ring from scratch is to perform stereoselective reactions on a pre-existing, achiral dihydrofuran ring. The palladium-catalyzed asymmetric Heck reaction is a prominent example of this approach. unige.ch
In this methodology, a substrate like 2,3-dihydrofuran undergoes coupling with an aryl triflate in the presence of a palladium catalyst and a chiral ligand. The choice of ligand is crucial as it dictates both the regioselectivity and enantioselectivity of the reaction. For instance, using different types of chiral (P,N) or (P,P) ligands can selectively yield either 2-aryl-2,5-dihydrofurans or 2-aryl-2,3-dihydrofurans with a newly formed quaternary stereocenter at the C2 position. unige.ch This method is highly effective for installing complex functionality onto the dihydrofuran core with excellent stereocontrol.
Another powerful strategy involves organocatalytic domino reactions. The reaction of α-bromonitroalkenes with 1,3-dicarbonyl compounds, catalyzed by a bifunctional quinine-derived squaramide, can produce highly functionalized, enantiomerically enriched 2,3-dihydrofurans in a single step. rsc.orgmetu.edu.tr This domino Michael-SN2 reaction proceeds rapidly at room temperature and achieves high enantioselectivities (up to 97% ee). rsc.orgmetu.edu.tr
Table 2: Enantioselective Heck Reaction on 5-Substituted 2,3-Dihydrofurans
| Aryl Triflates | Ligand Type | Product Type | Yield (%) | ee (%) |
|---|---|---|---|---|
| Electron-rich | Chiral (P,N) | 2,5-dihydrofuran | High | Excellent |
| Electron-deficient | Chiral (P,P) | 2,3-dihydrofuran | High | Excellent |
Data synthesized from findings on palladium-catalyzed intermolecular asymmetric Heck reactions with dihydrofurans. unige.ch
Chemical Reactivity, Transformation, and Mechanistic Insights of S 3 Methyl 2,3 Dihydrofuran
Electrophilic and Nucleophilic Reactions of the Dihydrofuran Ring System
The dihydrofuran ring, particularly the enol ether moiety, is highly susceptible to attack by electrophiles due to the high electron density of the double bond, which is enhanced by the adjacent oxygen atom. Nucleophilic reactions are less common on the ring itself unless it is first activated by an electrophile or contains a suitable leaving group.
Ring-Opening Reactions and Subsequent Transformations
The dihydrofuran ring can be opened under various conditions, leading to linear intermediates that can undergo further transformations. These reactions are often initiated by electrophilic attack on the double bond or the ring oxygen.
Lewis acids are effective catalysts for the ring-opening of dihydrofuran derivatives. For instance, 5-(indolyl)-2,3-dihydrofuran acetals undergo intramolecular ring-opening benzannulation catalyzed by Lewis acids like Yb(OTf)₃ or Al(OTf)₃, yielding 1-hydroxycarbazole-2-carboxylates in high yields. mdpi.comnih.gov The proposed mechanism involves acetal (B89532) hydrolysis, enolate isomerization, and an intramolecular π-attack, showcasing a sophisticated transformation initiated by ring-opening. nih.gov In the context of (S)-3-methyl-2,3-dihydrofuran, such a reaction would proceed through an initial protonation or Lewis acid coordination, followed by nucleophilic attack that cleaves the C-O bond, generating a chiral carbocation or oxonium ion intermediate.
An unexpected ring-opening of a 2,3-dihydrofuran (B140613) derivative at the C4-C5 bond was observed during electrophilic bromination using N-Bromosuccinimide (NBS). semanticscholar.orgnih.gov This process, catalyzed by DABCO, is thought to be assisted by moisture and leads to a brominated intermediate that can be oxidized to a 1,2-diketo compound. semanticscholar.orgnih.gov
Transition metal catalysts also facilitate enantioselective ring-opening reactions. Molybdenum-based complexes catalyze enantioselective ring-opening/cross-metathesis (EROCM) of oxabicycles with enol ethers, producing acyclic products with high enantiomeric and Z:E selectivity. acs.orgnih.govmit.edu Similarly, cobalt catalysts promote highly enantioselective ring-opening of 2,5-dihydrofurans via a [2+2]-cycloaddition with a cobalt vinylidene species, followed by β-O elimination. nih.govnih.gov These methods highlight the potential for the chiral center in this compound to direct the stereochemical outcome of metal-catalyzed ring-opening processes.
Table 1: Examples of Ring-Opening Reactions of Dihydrofuran Derivatives
| Reactant Type | Catalyst/Reagent | Product Type | Key Findings | Reference(s) |
| 5-(Indolyl)-2,3-dihydrofuran acetal | Yb(OTf)₃ / Al(OTf)₃ | 1-Hydroxycarbazole-2-carboxylate | Efficient intramolecular benzannulation following ring-opening. | mdpi.com, nih.gov |
| 2,3-Dihydrofuran derivative | N-Bromosuccinimide / DABCO | 1,2-Diketo compound | Unexpected C4-C5 bond cleavage via electrophilic bromination. | semanticscholar.org, nih.gov |
| 2,5-Dihydrofuran (B41785) | Cobalt/Pybox complex, Zn, ZnI₂ | Acyclic homoallylic alcohol | Highly enantioselective ring-opening via a metallacycle intermediate. | nih.gov, nih.gov |
| Oxabicycle | Stereogenic-at-Mo complex | Acyclic diene (enol ether) | Enantioselective ring-opening/cross-metathesis (EROCM). | acs.org, mit.edu |
Functionalization at Unsaturated and Saturated Positions
Beyond ring-opening, the dihydrofuran core can be functionalized while retaining the cyclic structure. These reactions can target the electron-rich double bond or the saturated C-H bonds.
Unsaturated Positions (C4/C5): The enol ether double bond is the primary site for electrophilic addition and other functionalizations.
Difunctionalization: Photoinduced multicomponent reactions of 2,3-dihydrofuran can lead to 2,3-disubstituted tetrahydrofurans in high yields under mild conditions. researchgate.netrsc.org This involves the simultaneous formation of new bonds at both carbons of the original double bond.
Palladium-Catalyzed Reactions: Regioselective Heck reactions of 2,3-dihydrofuran with aryl iodides, catalyzed by a P-containing palladacycle, afford 2-aryl-2,3-dihydrofurans. organic-chemistry.org Palladium catalysis also enables the oxyarylation of α-allyl-β-ketoesters to produce functionalized 2,3-dihydrofurans. unicatt.it For this compound, the methyl group at C3 would likely exert a directing effect in these reactions.
Saturated Positions (C2/C3): Direct functionalization of the saturated positions is more challenging but can be achieved through C-H activation strategies.
C-H Functionalization: While many examples focus on dihydrobenzofurans, the principles of transition-metal-catalyzed C-H activation are applicable. nih.govemory.eduumich.edu Rhodium and palladium catalysts have been used for sequential C-H insertion and C-O cyclization to build complex dihydrobenzofuran systems. nih.gov Applying this to this compound could involve activation of the C-H bonds at the C2 or C3 position, with the existing stereocenter potentially influencing the stereochemical outcome of the new bond formation.
Pericyclic Reactions and Rearrangements Involving the Dihydrofuran Core
The cyclic and unsaturated nature of this compound makes it an ideal substrate for various pericyclic reactions, where bond formation and breakage occur in a concerted, cyclic transition state.
Ene Reactions and Asymmetric Carbonyl-Ene Processes
The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a multiple-bonded species (the enophile). doi.org While 2,3-dihydrofuran itself lacks the typical ene structure, its isomer, 3-methylene-2,3-dihydrofuran, readily undergoes ene reactions with electron-deficient alkenes. doi.org
More relevant is the carbonyl-ene reaction, where the enol ether double bond of this compound can act as the nucleophilic component, attacking a carbonyl compound like a glyoxylate (B1226380) ester. acs.orgiupac.org The development of asymmetric catalysts for these reactions is a significant area of research. acs.orgprinceton.edu Chiral titanium complexes, for example, are used in asymmetric ene reactions involving prochiral glyoxylate esters. princeton.edu In a reaction with this compound, the inherent chirality of the substrate would interact with a chiral catalyst, potentially leading to a highly diastereoselective matched or mismatched pairing.
Diels-Alder and Aza-Diels-Alder Cycloadditions (Intramolecular and Intermolecular)
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In this context, the electron-rich double bond of this compound allows it to act as a potent dienophile, reacting with a conjugated diene. While furan (B31954) itself is often used as the diene component, its reactivity can be modified by substituents. rsc.orgaskiitians.comnih.gov Certain furan derivatives, particularly those with strong electron-withdrawing groups like 2-nitrofurans, can act as efficient dienophiles. nih.govsciforum.net As an enol ether, this compound is electronically suited to participate in inverse-electron-demand Diels-Alder reactions, where it would react with an electron-poor diene. wikipedia.org
The hetero-Diels-Alder reaction extends this chemistry to include heteroatoms in the diene or dienophile. wikipedia.org In the aza-Diels-Alder variant, an imine is involved. The enol ether of this compound is an excellent substrate for inverse-electron-demand aza-Diels-Alder reactions with electron-poor azadienes, such as N-sulfonyl-1-aza-1,3-butadienes or various triazines and tetrazines. nih.gov The reaction would yield a nitrogen-containing heterocyclic system, and the stereocenter at C3 would influence the facial selectivity of the cycloaddition.
Table 2: Pericyclic Reactivity of the Dihydrofuran Core
| Reaction Type | Role of Dihydrofuran | Partner | Product Type | Mechanistic Notes | Reference(s) |
| Carbonyl-Ene | Ene (Nucleophile) | Aldehydes (e.g., glyoxylate) | Substituted alcohol | C-C bond formation with allylic shift; amenable to asymmetric catalysis. | acs.org, princeton.edu, iupac.org |
| Diels-Alder | Dienophile | Conjugated diene | Cyclohexene derivative | [4+2] cycloaddition; reactivity enhanced in inverse-electron-demand scenarios. | nih.gov, wikipedia.org |
| Aza-Diels-Alder | Dienophile | Azadiene | N-heterocycle | Inverse-electron-demand reaction with electron-poor azadienes is favorable. | nih.gov |
Isomerization Pathways
Dihydrofurans can undergo several types of isomerization, either thermally or with catalytic assistance. A primary pathway involves the rearrangement between different isomers of dihydrofuran itself.
The isomerization of 2,5-dihydrofuran to the thermodynamically more stable 2,3-dihydrofuran is a synthetically important transformation. researchgate.net This reaction can be catalyzed by supported palladium or platinum catalysts. researchgate.net For example, using a 1% Pd/SiO₂ catalyst, the addition of low levels of carbon monoxide to the feedstream increases the selectivity for 2,3-dihydrofuran to over 94% by suppressing side reactions. researchgate.net
Furthermore, substituted 2,3-dihydrofurans can undergo isomerization under reaction conditions. For example, 5-methyl-2,3-dihydrofuran has been observed to partially isomerize to its exocyclic isomer, 2-methylene tetrahydrofuran (B95107), during certain copper-catalyzed reactions. nih.gov Thermally, 2,3-dihydrofuran can undergo a ring-opening isomerization to form products such as cyclopropanecarboxaldehyde (B31225) and propenyl aldehyde. This process involves a concerted mechanism with a significant energy barrier.
Stereoselective Transformations at the Chiral Center and Adjacent Positions
The reactivity of the double bond in this compound, as well as the allylic positions, can be harnessed to introduce new functional groups with a high degree of stereocontrol. The existing stereocenter at C3 plays a crucial role in directing the approach of reagents, leading to the preferential formation of one diastereomer over another.
Diastereoselective Control in Remote Functionalization
The influence of the chiral center at the C3 position can extend to reactions occurring at the C5 position of the dihydrofuran ring, a phenomenon known as remote functionalization. The stereochemical information is transmitted through space, dictating the facial selectivity of the incoming reagent.
One notable example of remote functionalization can be observed in Lewis acid-catalyzed reactions of 2-ethoxy-3-methyl-substituted dihydrofuran acetals, which can be considered derivatives of this compound. In these reactions, the substrate, as a diastereomeric mixture, undergoes transformation where the stereochemistry at the C3 position influences the reactivity and the stereochemical outcome of subsequent reactions. For instance, in benzannulation reactions, the trans and cis diastereomers can exhibit different reactivities, leading to an enrichment of one diastereomer in the unreacted starting material. mdpi.com
The diastereoselectivity in such reactions is often governed by the steric hindrance imposed by the methyl group at the C3 position. The reagent will preferentially approach the double bond from the less hindered face, leading to the formation of a specific diastereomer. The degree of diastereoselectivity can be influenced by the nature of the reagent, the solvent, and the reaction temperature.
| Substrate | Reaction | Product | Diastereomeric Ratio (dr) | Ref. |
| 2-ethoxy-3-methyl-5-(indolyl)dihydrofuran acetal (3.4:1 trans:cis) | Lewis Acid-Catalyzed Benzannulation | 1-hydroxycarbazole-2-carboxylate | - | mdpi.com |
| Recovered Starting Material | Enriched in cis-diastereomer | mdpi.com |
Chirality Transfer Processes
Chirality transfer is a process where the stereochemical information from a chiral center is transferred to a new stereocenter within the same molecule or to a different molecule. In the context of this compound, this can be achieved through various transformations, including sigmatropic rearrangements.
A classic example of a reaction where chirality transfer is highly efficient is the mdpi.comresearchgate.net-sigmatropic rearrangement. wikipedia.org While specific examples involving this compound are not extensively documented in readily available literature, the principles can be extrapolated from analogous systems. For instance, in the aza- mdpi.comresearchgate.net-Wittig rearrangement of substrates with a chiral center adjacent to the rearranging moiety, the stereochemistry of the starting material dictates the stereochemistry of the product. rsc.org The efficiency of this chirality transfer is dependent on the steric bulk of the substituent at the stereogenic center. rsc.org
In a hypothetical scenario, a derivative of this compound functionalized at the C2 position with a suitable group (e.g., an ether) could undergo a mdpi.comresearchgate.net-Wittig rearrangement. The stereocenter at C3 would be expected to influence the conformation of the transition state, thereby directing the formation of a new stereocenter with a specific configuration.
The stereochemical outcome of such rearrangements is often rationalized by considering the Zimmerman-Traxler-like transition state, where the substituents adopt pseudo-equatorial positions to minimize steric interactions. The (S)-configuration of the methyl group at C3 would favor a transition state that leads to a product with a predictable absolute stereochemistry at the newly formed chiral center.
| Reactant Class | Rearrangement Type | Key Feature | Expected Outcome for this compound derivative |
| Allylic ethers | mdpi.comresearchgate.net-Wittig Rearrangement | Transfer of chirality from C3 to a new stereocenter | Formation of a homoallylic alcohol with controlled stereochemistry |
| Allylic sulfoxides | Mislow-Evans Rearrangement | Transfer of chirality from a sulfur atom to a carbon atom | Not directly applicable, but illustrates the principle of chirality transfer in related systems |
Derivatization and Scaffold Modification of S 3 Methyl 2,3 Dihydrofuran Analogues
Synthesis of Structurally Diverse Chiral Furanoids and Heterocycles
The modification of the (S)-3-methyl-2,3-dihydrofuran framework enables the generation of a multitude of chiral compounds. These modifications can range from the introduction of simple substituents to the construction of complex fused and spirocyclic systems.
Introduction of Additional Chiral Centers and Substituents
The development of stereoselective methods to introduce new chiral centers and substituents onto the 2,3-dihydrofuran (B140613) ring is a key area of research. While specific examples starting from this compound are not extensively documented in readily available literature, general methodologies for the functionalization of 2,3-dihydrofurans can be applied. These methods often focus on controlling the stereochemistry of the newly formed centers.
One common approach involves the palladium-catalyzed asymmetric Heck reaction, which can be used to introduce aryl or vinyl groups at the C2 position of the dihydrofuran ring. By employing chiral ligands, it is possible to achieve high levels of enantioselectivity, thereby creating a new stereocenter. researchgate.netresearchgate.net For instance, the reaction of a 5-substituted 2,3-dihydrofuran with an aryl triflate in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand can lead to the formation of a 2-aryl-2,5-dihydrofuran with a newly generated quaternary stereocenter at the C2 position. researchgate.net The choice of ligand is critical in determining the stereochemical outcome of the reaction. researchgate.netresearchgate.net
Another strategy for introducing substituents and potentially new chiral centers is through multicomponent reactions. For example, a visible-light-induced three-component reaction of 2,3-dihydrofuran with quinoxalin-2(1H)-one and a peroxide can lead to the formation of 2,3-disubstituted tetrahydrofurans with the simultaneous creation of C-C and C-O bonds. researchgate.net While not explicitly demonstrated on the (S)-3-methyl derivative, such methods offer a pathway to rapidly increase molecular complexity and introduce new stereocenters.
The following table summarizes selected methods for the introduction of substituents on the dihydrofuran ring, which could be adapted for this compound analogues.
| Reaction Type | Reagents | Product Type | Key Features |
| Asymmetric Heck Reaction | Aryl triflates, Pd catalyst, Chiral ligand | 2-Aryl-2,5-dihydrofurans | Creates a new stereocenter at C2 with high enantioselectivity. researchgate.net |
| Visible-light-induced multicomponent reaction | Quinoxalin-2(1H)-one, Peroxide, Photocatalyst | 2,3-Disubstituted tetrahydrofurans | Forms C-C and C-O bonds simultaneously. researchgate.net |
Formation of Fused and Spirocyclic Systems
The construction of fused and spirocyclic systems from 2,3-dihydrofuran analogues significantly expands their structural diversity and provides access to novel chemical space. These complex architectures are often found in biologically active natural products.
Fused Systems:
Fused-ring systems can be synthesized through various cycloaddition and annulation strategies. An efficient method for preparing fused 2,3-dihydrofuran derivatives involves a tandem reaction assisted by pyridinium (B92312) ylide. acs.org This approach allows for the diastereoselective synthesis of trans-2,3-dihydrofurans fused with other ring systems. acs.org Another approach involves the rhodium-catalyzed [3+2] annulation of diazo compounds with 2,3-dihydrofurans to furnish polycyclic dihydrobenzofuran derivatives. nih.gov Furthermore, TEMPO-mediated [3+2] cycloaddition of β-keto esters to C60 has been shown to produce dihydrofuran-fused fullerene derivatives. rsc.org
Spirocyclic Systems:
The synthesis of spirocyclic compounds containing a dihydrofuran ring has been a focus of considerable research. Multicomponent cascade reactions are a powerful tool for constructing these complex structures. For example, a copper-catalyzed multicomponent reaction of α-diazo esters, water, isatins, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) provides access to spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives in good to excellent yields. rsc.org This reaction is characterized by its step economy and the use of a recyclable catalyst. rsc.org
Another notable method is the three-component condensation of isatin (B1672199) derivatives, 3-cyanoacetyl indole (B1671886), and N-phenacylpyridinium bromide, which yields novel dihydrofuranyl spirooxindoles with good to excellent stereoselectivity. bohrium.comsci-hub.se The substituents on the isatin and indole rings can influence the diastereomeric ratio of the products. bohrium.com
The table below highlights selected methods for the synthesis of fused and spirocyclic systems from dihydrofuran precursors.
| System Type | Reaction Type | Reactants | Product | Key Features |
| Fused | Pyridinium Ylide Assisted Tandem Reaction | Pyridine, Aldehyde, Dimedone/4-hydroxycoumarin, α-haloketone | Fused trans-2,3-dihydrofurans | Diastereoselective. acs.org |
| Fused | Rhodium-catalyzed [3+2] Annulation | Diazo compounds, 2,3-Dihydrofuran | Polycyclic Dihydrobenzofurans | Access to complex fused systems. nih.gov |
| Spirocyclic | Multicomponent Cascade Reaction | α-Diazo esters, Water, Isatins, Malononitrile/Ethyl cyanoacetate | Spiro[2,3-dihydrofuran-3,3′-oxindole] | Green synthesis with recyclable catalyst. rsc.org |
| Spirocyclic | Three-component Condensation | Isatin derivatives, 3-Cyanoacetyl indole, N-Phenacylpyridinium bromide | Dihydrofuranyl Spirooxindoles | Good to excellent stereoselectivity. bohrium.comsci-hub.se |
Chemical Modifications and Interconversions of Functional Groups
The functional groups present on the this compound scaffold and its derivatives can be further modified to generate a wider range of analogues. The enol ether moiety of the 2,3-dihydrofuran ring is a key site for chemical transformations.
Common reactions of 2,3-dihydrofurans include oxidation to the corresponding furan (B31954), reduction to tetrahydrofuran (B95107), and substitution reactions. For instance, treatment with butyl lithium can lead to lithiation at the 2-position, creating a versatile intermediate for the introduction of various electrophiles.
The ester group in derivatives like methyl 2,5-dihydrofuran-3-carboxylate can undergo reduction to the corresponding alcohol or be converted to other functional groups through standard organic transformations. The double bond within the dihydrofuran ring can also be a site for various addition reactions, leading to further functionalization.
While specific examples detailing the interconversion of functional groups on derivatives of this compound are scarce in the literature, the general reactivity patterns of 2,3-dihydrofurans provide a solid foundation for predicting and designing such transformations. These modifications are essential for fine-tuning the properties of the resulting molecules for various applications.
Advanced Spectroscopic and Analytical Techniques for Stereochemical and Structural Elucidation of S 3 Methyl 2,3 Dihydrofuran
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For chiral compounds like (S)-3-methyl-2,3-dihydrofuran, specialized 2D NMR techniques are particularly powerful for determining stereochemistry and preferred solution-state conformations.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for mapping the spatial proximity of protons within a molecule. sci-hub.se These experiments detect correlations between protons that are close in space, typically within 5 Å, regardless of whether they are connected through chemical bonds. sci-hub.se This information is critical for establishing relative stereochemistry and conformational preferences.
For this compound, the dihydrofuran ring is not planar and adopts a puckered "envelope" or "twist" conformation. The methyl group at the C3 position can be oriented in either a pseudo-axial or pseudo-equatorial position. NOESY/ROESY experiments can help determine this preference.
Detailed Research Findings: In a NOESY or ROESY spectrum of this compound, specific through-space correlations would be anticipated. A key correlation would be between the protons of the C3-methyl group and the proton at C3 (H3). Furthermore, the proximity of the methyl group protons to the olefinic proton at C4 (H4) or the methylene (B1212753) protons at C2 (H2a, H2b) would reveal the ring's pucker and the methyl group's orientation. For instance, a strong NOE between the methyl protons and one of the C2 protons would suggest a specific spatial arrangement. copernicus.org ROESY is often preferred for medium-sized molecules where the NOE may be close to zero. sci-hub.se
Table 1: Expected Key NOESY/ROESY Correlations for Conformational Analysis of this compound
| Proton 1 (Irradiated) | Proton 2 (Observed NOE/ROE) | Expected Intensity | Structural Implication |
| CH ₃ | H3 | Strong | Confirms proximity of methyl group to the methine proton. |
| CH ₃ | H2 (one proton) | Medium-Strong | Indicates a pseudo-axial or pseudo-equatorial orientation of the methyl group relative to the C2 methylene protons. |
| CH ₃ | H4 | Weak-Medium | Provides information on the dihedral angle and ring conformation. |
| H3 | H2 (both protons) | Medium | Defines the local geometry around the stereocenter. |
| H3 | H4 | Medium | Establishes the relative orientation of protons on the five-membered ring. |
Scalar (or J) coupling constants, observed in high-resolution 1D and 2D NMR spectra, provide valuable information about the connectivity and stereochemistry of a molecule. Vicinal coupling constants (³J), which occur between protons on adjacent atoms, are particularly useful as their magnitude is dependent on the dihedral angle between the protons, a relationship described by the Karplus equation. rsc.orgoup.com
The five-membered ring of 2,3-dihydrofuran (B140613) is conformationally flexible. The analysis of ³JHH coupling constants can help define the ring's puckering and the relative stereochemistry of its substituents. In the case of this compound, the key vicinal couplings would be between H2a/H2b and H3, and between H3 and H4. While the coupling between the olefinic protons H4 and H5 is also present, the couplings around the stereocenter are most informative for conformational analysis.
Detailed Research Findings: The magnitude of the coupling constants between the protons on the C2-C3 bond would provide direct insight into the dihedral angles and thus the ring's conformation. oup.com Heteronuclear coupling constants, such as ²JCH and ³JCH, can also be employed to gain further stereochemical information, often being less ambiguous than proton-proton couplings in complex systems. rsc.orgacs.org For example, the ³J coupling between the C3-methyl carbon and the H2 protons could provide additional conformational constraints.
Table 2: Representative Proton-Proton (¹H-¹H) Coupling Constants for Dihydrofuran Ring Analysis
| Coupling Constant | Typical Range (Hz) in Dihydrofurans | Information Gained for this compound |
| ²J(H2a, H2b) | 10 - 14 | Geminal coupling of the methylene protons. |
| ³J(H2a, H3) | 2 - 10 | Depends on the H-C2-C3-H dihedral angle; helps define ring pucker. |
| ³J(H2b, H3) | 2 - 10 | Depends on the H-C2-C3-H dihedral angle; helps define ring pucker. |
| ⁴J(H3, H5) | 0 - 3 | Long-range coupling across the double bond. |
Chiroptical Methods for Absolute Configuration Determination
While NMR methods are excellent for determining relative stereochemistry, chiroptical techniques are the primary means for assigning the absolute configuration (AC) of a chiral molecule in solution. researchgate.net These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized UV-Vis light by a chiral molecule. researchgate.net The resulting spectrum, a plot of this difference (Δε) versus wavelength, contains positive or negative bands known as Cotton effects. For this compound, the π → π* transition of the C4=C5 double bond acts as the primary chromophore. The spatial arrangement of the atoms around this chromophore, dictated by the (S) configuration at C3, will induce a specific CD spectrum.
The definitive assignment of the absolute configuration is achieved by comparing the experimental CD spectrum with a spectrum predicted by quantum chemical calculations, typically using time-dependent density functional theory (TD-DFT). nih.gov A good match between the experimental spectrum of the (+)- or (-)-enantiomer and the calculated spectrum for the (S)-configuration provides unambiguous proof of the absolute stereochemistry. acs.org
Optical Rotatory Dispersion (ORD) is a closely related technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. rsc.org An ORD curve shows one or more Cotton effects in the regions of the molecule's electronic absorptions. researchgate.net The shape and sign of the Cotton effect in the ORD spectrum are characteristic of the molecule's absolute configuration. rsc.org Like CD, ORD data is powerfully conclusive when compared with spectra generated from TD-DFT calculations. acs.org
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical techniques that measure the differential absorption of polarized light for vibrational transitions in the infrared region. semanticscholar.orgrsc.org A major advantage of these methods is that all molecules have vibrational spectra, meaning no specific chromophore is required. nih.gov The entire fingerprint region (typically 800-1800 cm⁻¹) provides a rich set of data points for stereochemical analysis.
For this compound, a VCD or ROA spectrum would show a unique pattern of positive and negative bands corresponding to its specific 3D structure. The absolute configuration is determined by comparing the experimental VCD or ROA spectrum with the DFT-predicted spectrum for the (S)-enantiomer. semanticscholar.orgresearchgate.net A high degree of similarity between the experimental and calculated spectra allows for a confident assignment of the absolute configuration directly in solution, which is a significant advantage over methods requiring crystallization. semanticscholar.org
Table 3: Illustrative VCD Data for Absolute Configuration Determination
| Vibrational Mode (cm⁻¹) | Description | Expected VCD Sign for (S)-enantiomer |
| ~2970 | C-H stretch (methyl, asymmetric) | +/- |
| ~1650 | C=C stretch (olefinic) | +/- |
| ~1450 | C-H bend (methyl) | -/+ |
| ~1100 | C-O-C stretch | -/+ |
| Note: The signs (+/-) are hypothetical and would be determined by comparing experimental data with quantum chemical calculations. |
High-Resolution Mass Spectrometry for Mechanistic Studies (e.g., intermediate identification)
High-Resolution Mass Spectrometry (HRMS) is a critical tool in mechanistic organic chemistry, enabling the identification of reaction intermediates and the elucidation of complex reaction pathways. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a molecule's elemental composition. delpharm.com This capability is invaluable for studying reactions involving dihydrofurans, where numerous intermediates may be generated.
In the synthesis or transformation of dihydrofuran derivatives, HRMS can detect and confirm the structures of products and even transient intermediates that are difficult or impossible to isolate. rsc.org For instance, in studies of cobalt-catalyzed hydroarylation of 2,3-dihydrofuran, HRMS is employed alongside deuterium (B1214612) labeling experiments to investigate the reaction mechanism and identify key intermediates. researchgate.net The technique's high sensitivity and accuracy help confirm the elemental formulas of proposed species, providing strong evidence for specific mechanistic steps. acs.org
Modern HRMS techniques, such as those coupled with liquid chromatography (LC-HRMS) or ion mobility spectrometry (IMS-HRMS), offer further resolving power. LC-HRMS can separate complex mixtures prior to analysis, allowing for the individual characterization of components in a reaction mixture. nih.govbohrium.com IMS-HRMS adds another dimension of separation based on the molecule's size, shape, and charge, which can help distinguish between isomers (constitutional isomers or diastereomers) that have the same exact mass. delpharm.com This is particularly useful in stereoselective reactions where multiple stereoisomers might be formed as intermediates or byproducts.
The table below presents representative data from HRMS analysis of various dihydrofuran derivatives, illustrating the high accuracy that allows for unambiguous elemental composition assignment.
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) | Reference |
|---|---|---|---|---|
| 5-Benzyl-2-(4-cyanophenyl)-5-methyl-N-phenyl-4,5-dihydrofuran-3-carboxamide | C₂₆H₂₂N₂O₂ | 395.1754 | 395.1753 | mdpi.com |
| 5-Benzyl-2-(3-cyanophenyl)-5-methyl-N-phenyl-4,5-dihydrofuran-3-carboxamide | C₂₅H₂₁N₃O₂ | 396.1707 | 396.1702 | mdpi.com |
| 8-Chloro-3-(2-thienyl)-2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-one | C₁₆H₉O₃ClS | 315.9961 | 315.9971 | mdpi.com |
| 4-(5-amino-4-cyano-2,3-dihydrofuran-3-yl)-2-methoxyphenyl acetate | C₁₄H₁₄N₂O₄ | 274.0954 | 274.0957 | rsc.org |
X-ray Crystallography for Definitive Stereochemical Assignment
X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides a complete structural picture, including bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry. arkat-usa.org While obtaining a single crystal of a low-molecular-weight, potentially volatile liquid like this compound can be challenging, the technique is widely applied to its solid, often more complex, derivatives to provide definitive proof of structure and configuration. si.edu
In the synthesis of functionalized dihydrofurans, where new stereocenters are often created, X-ray diffraction analysis is the gold standard for confirming the stereochemical outcome of the reaction. acs.orgnih.gov For example, the absolute configuration of multifunctionalized 2,3-dihydrofurans produced via asymmetric cycloadditions has been unambiguously established as (2S, 3S) through single-crystal X-ray analysis. acs.org Similarly, in reactions designed to produce specific diastereomers, crystallography is used to corroborate the relative configuration of the product. iucr.orgrsc.org
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is mathematically deconstructed to generate a three-dimensional electron density map of the molecule, from which the precise atomic positions can be determined. The data obtained not only confirms the connectivity of the atoms but also reveals the spatial orientation of substituents, thereby assigning the R/S configuration to each chiral center. nih.gov
The following table provides an example of crystallographic data obtained for a substituted dihydrofuran derivative, showcasing the detailed structural information generated by this technique.
| Parameter | Value | Reference |
|---|---|---|
| Crystal data for (3S,4S,5R)-4-Hydroxy-3-methyl-5-[(2S,3R)-3-methylpent-4-en-2-yl]-4,5-dihydrofuran-2(3H)-one | ||
| Chemical Formula | C₁₁H₁₈O₃ | iucr.org |
| Crystal System | Monoclinic | |
| Space Group | P 2₁ | |
| a (Å) | 7.604 (2) | |
| b (Å) | 6.574 (2) | |
| c (Å) | 11.323 (4) | |
| β (°) | 91.211 (7) |
Applications of S 3 Methyl 2,3 Dihydrofuran As a Chiral Building Block in Complex Chemical Synthesis
Utility in Natural Product Total Synthesis
The structural motif of a substituted dihydrofuran or its saturated tetrahydrofuran (B95107) analogue is a common feature in a multitude of biologically active natural products. The use of enantiomerically pure building blocks like (S)-3-methyl-2,3-dihydrofuran is a key strategy for the efficient and stereocontrolled total synthesis of these complex targets.
Incorporation into Diverse Bioactive Scaffolds (e.g., polyketides, terpenes, alkaloids)
While direct incorporation of the intact this compound molecule is not extensively documented, its structural elements are found in numerous natural products. The synthesis of these compounds often involves the construction of the dihydrofuran or tetrahydrofuran ring at a key stage, where a chiral precursor derived from or analogous to this compound could be employed.
Polyketides: This large family of natural products, known for their diverse biological activities, often contains oxygenated heterocyclic rings. nih.govwikipedia.org The iterative nature of polyketide biosynthesis can lead to structures with embedded tetrahydrofuran rings. frontiersin.orgsyr.edu Synthetic strategies toward these molecules could utilize chiral dihydrofurans as precursors to establish the required stereocenters. For instance, the synthesis of polyketide natural products containing dihydropyran moieties has been reported, showcasing the importance of such heterocyclic systems. nih.gov
Terpenes: Terpenes and terpenoids represent another vast class of natural products where tetrahydrofuran rings are a recurring structural feature, particularly in marine-derived terpenes. mdpi.com The total synthesis of various terpenes relies on methods for the stereoselective construction of these rings. nih.govresearchgate.net Furanosesquiterpenes, for example, are a significant subgroup where the furan (B31954) or a related dihydro- or tetrahydrofuran moiety is a defining characteristic. tandfonline.com
Alkaloids: The structural diversity of alkaloids also includes examples containing dihydrofuran and tetrahydrofuran rings. The total synthesis of complex alkaloids, such as dendrobatid or morphine-related alkaloids, involves intricate strategies to control stereochemistry, and the use of chiral building blocks is paramount. udel.edunih.govacs.orgwikipedia.org The synthesis of indolizidine and quinolizidine alkaloids, for example, has been achieved using stereoselective methods that could potentially involve chiral dihydrofuran derivatives. nih.gov
Table 1: Examples of Natural Product Classes Containing Dihydrofuran or Tetrahydrofuran Moieties
| Natural Product Class | Representative Sub-Class or Example | Relevance of Dihydrofuran/Tetrahydrofuran Motif |
|---|---|---|
| Polyketides | Annonaceous Acetogenins | Core structural component with defined stereochemistry |
| Terpenes | Marine-derived Terpenoids (e.g., Kumausynes) | Common heterocyclic motif with significant biological activity mdpi.com |
Asymmetric Induction in Key Synthetic Steps
Asymmetric induction is the process where a chiral feature in a molecule controls the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. nih.gov A chiral building block like this compound can exert this influence in several ways.
Reactions involving the double bond of the dihydrofuran can proceed with high diastereoselectivity due to the steric hindrance imposed by the methyl group at the adjacent chiral center. Electrophilic additions or cycloadditions to the enol ether moiety would be expected to occur preferentially from the face opposite to the methyl group, thereby setting the stereochemistry of newly formed chiral centers relative to the existing one. Such stereoselective transformations are crucial in building up the core of complex molecules with multiple stereocenters. escholarship.orgnih.gov
Role in Chiral Ligand and Catalyst Development
The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The rigid, well-defined structure of the dihydrofuran core makes it an attractive scaffold for designing such ligands.
Design of Chiral Auxiliaries and Ligands Based on Dihydrofuran Core
While specific ligands derived directly from this compound are not prominent in the literature, the general principle involves functionalizing the dihydrofuran ring with coordinating groups, such as phosphines, amines, or oxazolines. The chirality of the dihydrofuran backbone would then create a chiral environment around a coordinated metal center.
The synthesis of C₂-symmetric chiral ligands based on a thiophene core, which is structurally related to furan, has been shown to be effective in asymmetric catalysis, illustrating the potential of five-membered heterocyclic scaffolds in ligand design. nih.gov The development of polymer-based chiral ligands also offers a promising avenue, where chiral monomers could potentially be derived from functionalized dihydrofurans. kyoto-u.ac.jp
Applications in Asymmetric Catalysis
Ligands derived from chiral backbones are employed in a wide range of metal-catalyzed asymmetric reactions. These include hydrogenations, hydrosilylations, cross-coupling reactions, and cycloadditions. researchgate.netorganic-chemistry.orgresearchgate.netnih.gov A hypothetical ligand based on the this compound scaffold would be expected to induce enantioselectivity by controlling the spatial arrangement of reactants around the catalytic metal center. For example, in a palladium-catalyzed Heck reaction, a well-established method for C-C bond formation, the use of chiral ligands is crucial for achieving high enantioselectivity with substrates like 2,3-dihydrofuran (B140613). researchgate.net
Table 2: Potential Asymmetric Reactions Utilizing Dihydrofuran-Based Chiral Ligands
| Reaction Type | Metal Catalyst | Role of Chiral Ligand |
|---|---|---|
| Asymmetric Heck Reaction | Palladium | Control enantioselectivity of aryl or vinyl addition to the double bond |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Differentiate between enantiotopic faces of a prochiral substrate |
| Asymmetric Hydrosilylation | Palladium, Rhodium | Enantioselective addition of a silicon hydride across a double bond kyoto-u.ac.jp |
Materials Science Applications (Non-Biological)
The application of chiral molecules in materials science is a growing field, with potential uses in chiral polymers, liquid crystals, and nonlinear optical materials. The enol ether functionality of 2,3-dihydrofuran and its derivatives makes them suitable monomers for cationic polymerization. semanticscholar.org
The polymerization of 2,3-dihydrofuran can lead to poly(2,3-tetrahydrofurandiyl)s. If a chiral monomer such as this compound were used, it could potentially lead to a tactic polymer with specific chiroptical properties. Furthermore, the hydrogenated product, 3-methyltetrahydrofuran (3-MeTHF), is recognized as a useful industrial solvent and can be used as a co-monomer in the manufacturing of polymers such as elastomers. google.com The synthesis of 3-MeTHF can be achieved from 2,3-dihydrofuran, suggesting a pathway where the chirality of the starting material could be retained for applications in chiral polymer synthesis. google.com
Precursors for Polymer Chemistry and Functional Materials
The parent molecule, 2,3-dihydrofuran (DHF), has garnered considerable interest among polymer chemists for its potential in creating strong, biorenewable, and degradable thermoplastics. nsf.govnih.govresearchgate.netumn.edu The polymerization of DHF can proceed through various mechanisms, including cationic polymerization and ring-opening metathesis polymerization (ROMP), to yield poly(2,3-dihydrofuran) (PDHF). nsf.govacs.orgnih.govstanford.edu This polymer is characterized by a restricted backbone, which imparts a high glass transition temperature. nsf.gov
Recent advancements have led to the development of green, metal-free cationic polymerization methods for DHF, enabling the production of high molecular weight PDHF at room temperature. nsf.govnih.govresearchgate.netumn.edu The resulting polymer exhibits impressive material properties, including high tensile strength and toughness, comparable to commercial polycarbonate, along with high optical clarity and good barrier properties. nsf.govnih.govresearchgate.netumn.edu Furthermore, a facile oxidative degradation process for PDHF has been established, offering a solution for the material's end-of-life. nsf.gov
The introduction of a methyl group at the 3-position, and specifically the use of the (S)-enantiomer, offers the potential to create polymers with tailored properties. The chirality of this compound can be exploited to synthesize isotactic polymers with a high degree of stereoregularity. This control over the polymer's microstructure can significantly influence its physical and mechanical properties, such as its melting point, crystallinity, and solubility. The living cationic polymerization of DHF derivatives has been shown to be achievable, which would be a critical technique for producing well-defined chiral polymers from this compound. researchgate.net
Moreover, the use of chiral monomers like this compound is a key strategy in the synthesis of chiral-electroactive polymers. tandfonline.com Such materials can exhibit unique optical and electronic properties, making them suitable for applications in sensors, chiral recognition, and optoelectronics. The synthesis of furan-based intramolecular donor-acceptor type chiral-electroactive polymers has been demonstrated, where the chirality was imprinted into the polymer structure. tandfonline.com
Below is a data table summarizing the properties of poly(2,3-dihydrofuran) synthesized from the parent monomer, which provides a baseline for the expected properties of polymers derived from this compound.
| Property | Value | Reference |
| Molecular Weight | Up to 256 kg/mol | nsf.govnih.govresearchgate.netumn.edu |
| Tensile Strength | Up to 70 MPa | nsf.govnih.govresearchgate.netumn.edu |
| Toughness | Up to 14 MPa | nsf.govnih.govresearchgate.netumn.edu |
| Glass Transition Temperature | ~135 °C | nsf.gov |
Exploration in High-Energy-Density Materials
The core structure of 2,3-dihydrofuran has also been investigated as a foundational component for the synthesis of high-energy-density materials (HEDMs). A theoretical study focused on a series of oxygen-rich bicyclic ozonides derived from 2,3-dihydrofuran, which were further substituted with nitro and/or trinitromethyl (TNM) groups. researchgate.net These compounds have shown significant promise as HEDMs. researchgate.net
The designed compounds exhibit several desirable characteristics for energetic materials, including:
High Density: A critical factor for the performance of HEDMs.
Positive Heat of Formation: Indicating a large amount of stored chemical energy.
High Positive Oxygen Balance: Due to their significant oxygen content, which is advantageous for complete and efficient combustion. researchgate.net
Low Sensitivities: A crucial safety feature for handling and application. researchgate.net
The introduction of a chiral center, as in this compound, into the precursor for these HEDMs could have a profound impact on their properties. The stereochemistry of the molecule can influence the crystal packing of the resulting energetic material. This, in turn, can affect its density, thermal stability, and sensitivity to impact and friction. It is hypothesized that the specific spatial arrangement of the methyl group in the (S)-enantiomer could lead to more efficient crystal packing, potentially increasing the density and, consequently, the detonation performance of the derived HEDMs.
The following table presents some of the promising 2,3-dihydrofuran-derived compounds from the theoretical study, highlighting their potential as HEDMs.
| Compound Name | Key Features |
| 3-nitro-5-(trinitromethyl)-2,6,7,8-tetraoxabicyclo[3.2.1]octane (FOZ23) | Exceptional performance and sensitivities |
| 3-nitro-4-(trinitromethyl)-2,6,7,8-tetraoxabicyclo[3.2.1]octane (FOZ19) | Exceptional performance and sensitivities |
| 1-nitro-5-(trinitromethyl)-2,6,7,8-tetraoxabicyclo[3.2.1]octane (FOZ24) | Exceptional performance and sensitivities |
Historical Development and Future Research Directions in Chiral Dihydrofuran Chemistry
Evolution of Enantioselective Synthetic Strategies for Dihydrofurans
The development of synthetic methods for producing enantiomerically pure dihydrofurans has been a significant focus in organic chemistry, driven by the prevalence of this structural motif in numerous natural products and pharmaceuticals. acs.orgnih.gov The evolution of these strategies has progressed from classical approaches to highly sophisticated catalytic asymmetric reactions, offering remarkable levels of stereocontrol.
Early strategies often relied on the use of chiral substrates derived from natural sources, such as carbohydrates, to induce stereoselectivity. rsc.org However, the quest for more versatile and efficient methods spurred the development of catalytic asymmetric synthesis. A pivotal advancement in this area has been the use of transition metal catalysis. Palladium-catalyzed reactions, for instance, have proven to be powerful tools. An efficient method for the enantioselective synthesis of 2,3-dihydrofurans bearing a quaternary stereocenter has been developed via a one-pot Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 3-cyanochromone, followed by a retro-Dieckmann fragmentation cascade. acs.orgresearchgate.netnih.gov Asymmetric Heck reactions have also been employed to couple cyclic olefins like 2,3-dihydrofuran (B140613) with aryl triflates or bromides, using chiral phosphine (B1218219) ligands to achieve high enantioselectivity. nih.govrsc.org
Copper catalysis has also emerged as a cornerstone in chiral dihydrofuran synthesis. A notable example is the copper-catalyzed asymmetric formal [3+2] cycloaddition of β-ketoesters with propargylic esters, which utilizes a chiral tridentate P,N,N ligand to yield highly functionalized 2,3-dihydrofurans with good to high enantioselectivities. rsc.orgbohrium.com Another significant copper-catalyzed method involves the [4+1] cycloaddition of enones with diazo compounds. Through the use of a planar-chiral bipyridine ligand, this approach produces highly substituted 2,3-dihydrofurans with excellent control of both relative and absolute stereochemistry. nih.gov
The rise of organocatalysis has provided a complementary, metal-free approach to chiral dihydrofurans. Bifunctional organocatalysts, such as quinine-derived squaramides, have been shown to effectively catalyze domino Michael-SN2 reactions between 1,3-dicarbonyl compounds and α-bromonitroalkenes, affording enantiomerically enriched dihydrofuran derivatives. acs.orgrsc.org This method is advantageous due to its operational simplicity and mild reaction conditions. Another innovative strategy combines transition-metal catalysis with organocatalysis. A dynamic kinetic asymmetric domino oxa-Michael/carbocyclization has been reported, which uses a combination of a palladium catalyst and a proline-derived organocatalyst to synthesize dihydrofurans with impressive enantiomeric ratios. springerprofessional.de
More unconventional strategies have also been explored. A formal retro-Claisen photorearrangement of 7-benzoylnorbornene derivatives, induced by irradiation, has been developed for the asymmetric synthesis of cis-fused dihydrofurans. Enantioselectivity is achieved by using a solid-state ionic chiral auxiliary approach, leading to optical yields as high as 93%. rsc.orgnih.gov
This evolution from substrate-controlled methods to a diverse array of catalytic systems, including transition metal catalysis, organocatalysis, and combined catalytic approaches, has significantly expanded the toolbox for accessing chiral dihydrofurans, enabling the synthesis of increasingly complex and diverse structures.
Emerging Methodologies and Catalytic Systems for Chiral Heterocycle Synthesis
The field of asymmetric synthesis is continually advancing, with new methodologies and catalytic systems being developed to address the demand for structurally diverse and complex chiral heterocycles. These emerging strategies often focus on improving efficiency, sustainability, and the ability to forge challenging stereocenters.
Photocatalysis: Visible-light photocatalysis has risen to prominence as a powerful and sustainable tool in organic synthesis. rsc.orgspringerprofessional.de By merging photocatalysis with asymmetric catalysis, chemists can generate radical intermediates under mild conditions and control their stereoselectivity. nih.govspringerprofessional.de This strategy has been successfully applied to the synthesis of chiral N-heterocycles through catalytic asymmetric [2+3] photocycloaddition of alkenes with vinyl azides, yielding complex 1-pyrrolines with excellent enantiomeric excess. nih.gov The development of novel chiral photocatalysts and the integration of photoredox cycles with other catalytic processes, such as transition metal or organocatalysis, are expanding the scope of accessible chiral heterocyclic structures. rsc.orgacs.org
Cooperative and Dual Catalysis: Combining two distinct catalysts that operate via orthogonal mechanisms—a concept known as cooperative or dual catalysis—has emerged as a powerful strategy for achieving novel reactivity and stereocontrol. nih.gov This approach allows for the independent activation of two different reacting partners in a single pot. For instance, a dual catalytic system comprising a transition metal (e.g., indium triflate) and a chiral organocatalyst (e.g., an imidazolidinone) has been used for the asymmetric synthesis of dihydroquinolines. rsc.orgdntb.gov.ua Similarly, the combination of N-heterocyclic carbene (NHC) organocatalysis with iridium catalysis has enabled the diastereodivergent synthesis of enantioenriched γ-butyrolactones. nih.gov These synergistic systems open up reaction pathways that are inaccessible with a single catalyst, allowing for the construction of multiple stereocenters with high control.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers unparalleled selectivity under mild, environmentally friendly conditions. kcl.ac.uk Biocatalysis is increasingly being used for the synthesis of chiral heterocycles, including oxygen-containing rings. researchgate.net Recently, intramolecular oxa-Michael addition (IMOMA)-catalyzing cyclases have been integrated into multi-enzyme cascades to produce chiral saturated oxygen heterocycles like tetrahydrofurans and tetrahydropyrans with control over up to four stereocenters. acs.org Furthermore, directed evolution is being used to engineer enzymes, such as cytochrome P411 variants, to perform abiological transformations like intramolecular C(sp³)–H amination, providing enzymatic routes to chiral pyrrolidines and indolines. acs.org Chemoenzymatic strategies, which combine biocatalysts with metal catalysts for dynamic kinetic resolution, are also expanding the scope of this field. acs.orgmdpi.com
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have become ubiquitous organocatalysts known for their ability to induce umpolung (reactivity inversion). acs.org In the context of heterocycle synthesis, NHC catalysis has been employed in cooperative dual catalyst systems. nih.gov Asymmetric NHC catalysis can generate homoenolate intermediates from α,β-unsaturated aldehydes, which can then react with various electrophiles in cascade reactions to form complex heterocyclic products. acs.org Dual catalysis systems combining chiral NHCs and other catalysts, like quinuclidine (B89598), have been computationally and experimentally studied to elucidate the mechanism and origin of enantioselectivity in the formation of benzofuranones. acs.org
These emerging methodologies represent the forefront of chiral heterocycle synthesis, offering innovative solutions to long-standing synthetic challenges and paving the way for the creation of novel, functional molecules. nih.govrsc.org
Unexplored Reactivity and Transformations of Chiral Dihydrofurans
While significant progress has been made in the enantioselective synthesis of chiral dihydrofurans, the exploration of their subsequent chemical transformations remains a fertile ground for research. Dihydrofurans are versatile synthetic intermediates, and unlocking their full potential requires a deeper understanding of their reactivity and the development of novel transformations. nih.gov
One area with potential for further exploration is the development of more diverse and stereoselective ring-manipulation reactions. For example, annulative ring-opening reactions of chiral formylcyclopropanes have been used to create chiral dihydrofurans, and these products can undergo further Lewis-acid-catalyzed transformations into dihydropyrans. researchgate.net Expanding the scope of such ring-expansion and ring-rearrangement strategies could provide access to a wider range of heterocyclic scaffolds. A reported reductive alkylation/aldol (B89426) ring expansion sequence transforms dihydrofurans into enantiopure dihydropyranones, highlighting the potential of these building blocks for further derivatization. acs.org
The functionalization of the dihydrofuran core itself is another area ripe for investigation. While methods exist for converting 2,3-dihydrofurans into highly functionalized tetrahydrofurans, typically through hydrogenation, the development of stereoselective methods for introducing new substituents directly onto the dihydrofuran ring is less explored. nih.gov For instance, developing catalytic asymmetric methods for C-H functionalization, electrophilic additions, or conjugate additions to the double bond of chiral dihydrofurans could provide direct access to complex derivatives without the need for multi-step sequences. The transformation of specialized dihydrofurans, such as 2,2-difluoro-2,3-dihydrofurans, into valuable products like α-amino acids or 2-fluorofurans demonstrates the value of exploring the reactivity of highly functionalized derivatives. rsc.org
Furthermore, the participation of chiral dihydrofurans in novel cycloaddition reactions is an underexplored domain. Their inherent chirality and reactive double bond make them potentially valuable partners in diastereoselective [4+2], [2+2], or dipolar cycloadditions. Developing conditions to control the facial selectivity of these reactions could lead to the rapid construction of complex, polycyclic architectures. For instance, TiCl₄-mediated tandem reactions between dihydrofurans and α-keto esters have been shown to produce tricyclic hexahydro-2H-benzocycloheptafurans with excellent diastereoselectivity, hinting at the potential for complex cascade reactions. nih.gov
Finally, investigating the reactivity of the endocyclic oxygen atom and its influence on neighboring group participation or rearrangements could unveil new synthetic pathways. Acid-mediated transformations of related heterocycles like 3,6-dihydro-2H-1,2-oxazines into functionalized aminotetrahydrofuran derivatives suggest that similar skeletal reorganizations could be developed for dihydrofurans, providing novel routes to other important heterocyclic families. researchgate.net A systematic study of these unexplored transformations will be crucial for elevating the status of chiral dihydrofurans from synthetic targets to powerful chiral building blocks for advanced organic synthesis.
Future Prospects in Advanced Synthesis and Materials Science
The continued development of synthetic methodologies for chiral dihydrofurans and other heterocycles is poised to make a significant impact on both advanced synthesis and the burgeoning field of materials science. The ability to create these complex, stereochemically defined molecules with high precision opens doors to new functionalities and applications.
In the realm of advanced synthesis and medicinal chemistry , chiral dihydrofurans are expected to remain critical building blocks. acs.org As synthetic methods become more robust and versatile, chemists will be able to generate extensive libraries of novel dihydrofuran-containing compounds for biological screening. The future lies in integrating these advanced synthetic strategies into automated synthesis platforms to accelerate the discovery of new therapeutic agents. The structural complexity of natural products containing the dihydrofuran motif will continue to inspire the development of total synthesis strategies, pushing the boundaries of what is possible in chemical synthesis. nih.gov
The application of chiral heterocycles is also expanding into materials science and nanotechnology . chiralpedia.com Chirality can impart unique optical, electronic, and mechanical properties to materials. There is a growing interest in creating chiral polymers, metal-organic frameworks (MOFs), and nanoparticles. chiralpedia.com Enantiomerically pure dihydrofurans, with their defined three-dimensional structures, could serve as valuable chiral ligands for asymmetric catalysis immobilized on solid supports, or as monomers for the synthesis of novel chiral polymers with applications in enantioselective separations (e.g., chiral chromatography) or as chiral sensors. chiralpedia.com
Furthermore, the unique photophysical properties that can arise from chiral arrangements are of interest in optoelectronics . Chiral organic molecules are being investigated for their use in circularly polarized light detection and emission, which has potential applications in 3D displays, quantum computing, and spintronics. The development of efficient syntheses for novel chiral heterocycles will provide a broader palette of structures for chemists and materials scientists to explore in the design of next-generation materials with tailored chiroptical properties.
The synergy between innovative synthetic methods and the demand for advanced functional molecules will continue to drive research in this area. Future breakthroughs will likely involve the convergence of disciplines, where the precise molecules crafted by synthetic chemists find novel applications in biology, materials science, and beyond, underscoring the critical role of asymmetric synthesis in technological advancement. chiralpedia.com
Q & A
Q. What are the established synthetic routes for (S)-3-methyl-2,3-dihydrofuran, and how can enantiomeric purity be ensured?
The synthesis of this compound can be achieved via hydroformylation of allylic alcohols using chiral catalysts. For example, trans-bis(triphenylphosphine)carbonylchlororhodium(I) catalyzes the hydroformylation of methallyl alcohol derivatives to yield 3-methyl-2,3-dihydrofuran with high regioselectivity . Enantiomeric purity is ensured through chiral resolution techniques (e.g., chiral column chromatography) or asymmetric synthesis using enantioselective catalysts. Confirmation of stereochemistry requires nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography of derivatives.
Q. How can the structure and stereochemistry of this compound be confirmed experimentally?
Structural validation relies on spectroscopic methods:
- NMR : Key signals include the dihydrofuran ring protons (δ 4.44–4.73 ppm for hemiacetalic hydrogens) and methyl group splitting patterns .
- IR : Absence of carbonyl stretches (e.g., ~1700 cm⁻¹) confirms the absence of open-chain aldehydes, supporting cyclic hemiacetal formation .
- X-ray crystallography : Used to resolve absolute configuration, as demonstrated in related dihydrofuran derivatives .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in kinetic data for dihydrofuran dimerization?
Conflicting kinetic data (e.g., rate constants or activation parameters) may arise from solvent effects, substituent positioning, or competing reaction pathways. To address this:
- Compare solvent-polarity-dependent rate constants (e.g., CH₃CN vs. non-polar solvents) .
- Use deuterated analogs to study isotope effects on dimerization mechanisms .
- Analyze activation parameters (ΔH‡, ΔS‡) to distinguish between concerted vs. stepwise diradical pathways . For example, methyl substituents at the 3-position reduce dimerization rates due to steric hindrance in diradical intermediates .
Q. How does substituent positioning on the dihydrofuran ring influence reaction mechanisms and product distribution?
Substituents alter electronic and steric environments, directing reaction pathways:
- 3-Methyl groups stabilize diradical intermediates via hyperconjugation, favoring [4+4] cyclodimers over [4+2] products .
- Ethylidene substituents at the 2- or 3-position lead to regioselective disproportionation products (e.g., 2'-ethyl-2-etheryl-3,3'-bifurfuryl) via diradical recombination .
- Kinetic studies (e.g., flash vacuum pyrolysis) isolate intermediates and validate proposed mechanisms .
Q. What methodological approaches are used to study the enantioselective applications of this compound in complex syntheses?
- Chiral auxiliaries : Incorporate this compound as a building block in natural product synthesis (e.g., terpenes or alkaloids) to transfer chirality .
- Catalytic asymmetric reactions : Use Rh(I) or Pd(0) catalysts to stereoselectively functionalize the dihydrofuran ring .
- Computational modeling : Density functional theory (DFT) predicts transition states and enantioselectivity in ring-opening or cycloaddition reactions .
Data Analysis and Experimental Design
Q. How can researchers address discrepancies in reported spectroscopic data for dihydrofuran derivatives?
Discrepancies often arise from solvent effects, impurities, or tautomerism. Best practices include:
- Standardized conditions : Report NMR data in deuterated solvents (e.g., CDCl₃) with internal standards (TMS).
- Dynamic NMR (DNMR) : Resolve fluxional behavior in dihydrofuran rings caused by ring puckering .
- Cross-validation : Compare experimental IR/Raman spectra with computational simulations (e.g., B3LYP/6-31G*) .
Q. What are the key considerations for designing kinetic studies on dihydrofuran reactivity?
- Temperature control : Use low-temperature NMR or stopped-flow techniques to capture transient intermediates .
- Isotopic labeling : Track reaction pathways using ¹³C or ²H isotopes (e.g., in dimerization studies) .
- Competition experiments : Compare rates of parallel pathways (e.g., [4+4] vs. [4+2] dimerization) under varying conditions .
Applications in Mechanistic Studies
Q. How is this compound used to probe diradical mechanisms in cycloadditions?
The compound serves as a model for studying diradical intermediates in [4+4] and [4+2] cycloadditions. Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
